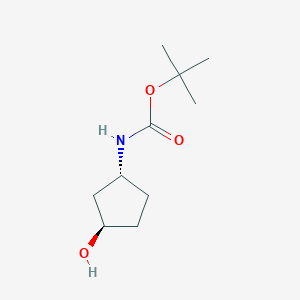

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-04-2 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Drug Discovery

Introduction: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a chiral carbamate derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereospecific placement of hydroxyl and N-Boc protected amine functionalities, makes it an attractive synthon for introducing chirality and specific pharmacophoric features into complex drug molecules. This in-depth technical guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a focus on providing practical insights for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. The presence of two stereocenters on the cyclopentane ring gives rise to four possible stereoisomers. This guide specifically focuses on the (1R,3R)-trans isomer.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1290191-64-8 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | [3] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Stereochemical Control

One plausible synthetic approach involves the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of tert-butyl (3-hydroxycyclopentyl)carbamate could be subjected to enzymatic acylation. Lipases, such as Candida antarctica lipase B (CAL-B), are known to exhibit high enantioselectivity in such resolutions, selectively acylating one enantiomer and allowing for the separation of the desired (1R,3R)-alcohol from its acylated (1S,3S)-counterpart.[2]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound via enzymatic kinetic resolution.

Analytical Characterization

Precise analytical characterization is paramount to confirm the identity, purity, and stereochemistry of this compound. While specific spectral data for the (1R,3R) isomer is not widely published, the expected spectral features can be inferred from the analysis of similar carbamate compounds.[4]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclopentane ring (multiplets in the range of 1.5-2.5 ppm), the proton attached to the nitrogen (a broad singlet), and the protons on the carbons bearing the hydroxyl and carbamate groups (multiplets at lower field).

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the distinct signals for the carbons of the cyclopentane ring, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak or a prominent fragment corresponding to the loss of the tert-butyl group.

-

Chiral HPLC/SFC: Chiral chromatography is essential to determine the enantiomeric excess (e.e.) of the final product and to ensure the desired stereochemical purity.

Applications in Drug Discovery and Development

The strategic placement of the hydroxyl and protected amine groups on a conformationally restricted cyclopentane ring makes this compound a valuable intermediate in the synthesis of various pharmaceutical agents. The hydroxyl group can serve as a handle for further functionalization or as a key hydrogen bond donor in drug-receptor interactions. The Boc-protected amine allows for the selective introduction of nitrogen-containing moieties after deprotection under acidic conditions.

While specific examples detailing the use of the (1R,3R) isomer are not extensively documented in publicly available literature, its structural motifs are present in a number of biologically active molecules. For instance, substituted aminocyclopentanol cores are found in various kinase inhibitors and antiviral agents. The defined stereochemistry of this building block is crucial for achieving the desired biological activity and minimizing off-target effects.

Potential Therapeutic Areas:

-

Antiviral Agents: The cyclopentane ring is a common feature in nucleoside analogs used in antiviral therapies.

-

Kinase Inhibitors: The specific spatial arrangement of functional groups can be exploited to design potent and selective kinase inhibitors for oncology and inflammatory diseases.

-

CNS Agents: The rigid scaffold can be used to develop ligands for various central nervous system targets.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[5]

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a stereochemically defined building block with significant potential in the synthesis of novel therapeutic agents. Its rigid structure and strategically placed functional groups offer medicinal chemists a valuable tool for designing molecules with improved potency, selectivity, and pharmacokinetic properties. While detailed synthetic and analytical data for this specific isomer remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in drug discovery programs. Further research and publication of detailed experimental procedures will undoubtedly facilitate its broader use within the scientific community.

References

-

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 97% | CAS... (n.d.). Retrieved January 19, 2026, from [Link]

- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2018). Molecules, 23(8), 2021.

-

rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of N-tert-butyl carbamates from amines using Boc-precursor". (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate(1290191-64-8) 1H NMR [m.chemicalbook.com]

- 2. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes [mdpi.com]

- 3. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, this guide outlines standardized protocols for the experimental determination of key physical properties, ensuring methodological rigor and reproducibility. Safety and handling information is also provided to ensure safe laboratory practices.

Introduction

This compound is a carbamate-protected amino alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group on the cyclopentane ring, with a defined trans stereochemistry, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. The Boc group offers stability under a variety of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step synthesis.[1][2] The chirality of the molecule further enhances its utility in the stereoselective synthesis of drug candidates. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, influencing aspects from reaction setup and solvent selection to purification and formulation.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | [3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| CAS Number | 1290191-64-8 | |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCO | [3] |

| InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| InChIKey | SBUKINULYZANSP-HTQZYQBOSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing synthetic routes and purification strategies.

| Property | Value | Notes and References |

| Physical Form | Solid | |

| Melting Point | Data not available for the (1R,3R)-isomer. The related compound, tert-butyl carbamate, has a melting point of 105-108 °C. | [4] |

| Boiling Point | A boiling point of 321 °C is reported for the diastereomeric (1S,3R)-isomer. This may serve as an estimate. | [5] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. (Data for the related tert-butyl carbamate). | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

-C(CH₃)₃: A singlet around 1.4 ppm.

-

Cyclopentyl protons: A series of multiplets between 1.5 and 2.2 ppm.

-

CH-OH and CH-NH: Protons on the carbons bearing the hydroxyl and carbamate groups are expected to appear as multiplets between 3.5 and 4.5 ppm.

-

-OH and -NH: The chemical shifts of these protons are variable and depend on the solvent and concentration. The NH proton of the carbamate typically appears as a broad singlet between 4.5 and 5.5 ppm.

Expected ¹³C NMR Resonances: Based on the structure and data for tert-butyl carbamate, the following approximate chemical shifts are expected:[6]

-

-C(CH₃)₃: Around 28 ppm.

-

-C(CH₃)₃: Around 80 ppm.

-

C=O (carbamate): Around 155 ppm.

-

Cyclopentyl carbons: In the range of 20-50 ppm, with the carbons attached to the oxygen and nitrogen atoms appearing further downfield (60-80 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (alcohol) | Stretching |

| ~3300 (broad) | N-H (carbamate) | Stretching |

| ~2950 | C-H (alkane) | Stretching |

| ~1685 | C=O (carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1250, ~1170 | C-O (carbamate and alcohol) | Stretching |

Note: These are expected values. Actual peak positions can vary. A reference spectrum for the related compound tert-butyl carbamate is available in the NIST WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 201.

-

Fragmentation: Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group (m/z = 57) or isobutylene (m/z = 56), and the loss of CO₂ (m/z = 44). The fragmentation of the cyclopentane ring is also expected.

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.

Melting Point Determination

The melting point is a critical indicator of purity.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Interpretation: A narrow melting range (less than 2°C) is indicative of a pure compound.

Spectroscopic Sample Preparation

Proper sample preparation is crucial for obtaining high-quality spectroscopic data.

NMR Sample Preparation Workflow:

FT-IR Sample Preparation (KBr Pellet Method):

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and gloves should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a key chiral intermediate with well-defined structural features. This guide has consolidated the available data on its physical and chemical properties, providing a valuable resource for scientists engaged in synthetic chemistry. The outlined experimental protocols offer a framework for the consistent and accurate determination of its physical characteristics, promoting reproducibility in research and development. Adherence to the provided safety guidelines is essential for the safe handling of this compound in a laboratory setting.

References

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

-

Chemsrc. TERT-BUTYL (TRANS-3-HYDROXYCYCLOBUTYL)CARBAMATE. [Link]

-

Home Sunshine Pharma. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. [Link]

-

MOLBASE. tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

-

CP Lab Safety. tert-butyl N-[(1R, 3R)-3-hydroxycyclopentyl]carbamate, min 97%, 500 mg. [Link]

-

CP Lab Safety. tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)carbamate, min 97%, 100 mg. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NIST. tert-Butyl carbamate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 7. tert-Butyl carbamate [webbook.nist.gov]

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and extend into its synthetic pathways, analytical characterization, and pivotal role in medicinal chemistry. The guide is structured to provide not just data, but actionable insights and the scientific causality behind its utility.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application. This compound is a bifunctional organic compound featuring a key stereospecific cyclopentane scaffold, a hydroxyl group, and a carbamate-protected amine.

Identification and Nomenclature

-

IUPAC Name: tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate.[1]

-

Common Synonyms: (1R,3R)-3-(Boc-amino)cyclopentanol, trans-3-N-Boc-aminocyclopentanol, tert-butyl (trans-3-hydroxycyclopentyl)carbamate.[1]

-

CAS Number: While the specific (1R,3R) stereoisomer is a distinct chemical entity, it is often referenced under the CAS number for the racemic mixture, 207729-04-2.[1] It is crucial for researchers to confirm the stereochemistry of the material from the supplier.

-

Molecular Formula: C₁₀H₁₉NO₃.[1]

Physicochemical Data

The precise molecular weight is critical for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for confirmation via mass spectrometry. The data below is essential for any laboratory work involving this compound.

| Property | Value | Source |

| Molecular Weight | 201.26 g/mol | [1][2][3][4] |

| Exact Mass | 201.13649347 Da | [1][2] |

| Physical Form | Solid | [5][6][7] |

| Typical Purity | ≥98% | [5][7] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3][5] |

Structural Elucidation

The compound's structure combines a rigid cyclopentane ring, which helps in positioning substituents in a defined three-dimensional space, with the versatile tert-butyloxycarbonyl (Boc) protecting group.

Caption: Orthogonal deprotection workflow of the Boc group.

Synthesis and Quality Control

A reliable supply of high-purity material is non-negotiable in drug development. This section outlines a representative synthetic approach and the analytical methods required to validate the final product.

General Synthetic Strategy

The synthesis of this compound typically involves the selective protection of the amino group of the corresponding chiral amino alcohol, (1R,3R)-3-aminocyclopentanol. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Caption: General synthetic and purification workflow.

Representative Experimental Protocol: Boc Protection

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

-

Dissolution: Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring. If using an aqueous solvent system, add a base like sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If using a dioxane/water system, extract the product into an organic solvent like ethyl acetate.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via flash column chromatography or recrystallization to obtain the final product with high purity.

Analytical Characterization for Quality Assurance

Self-validating protocols are essential for trustworthiness. Each batch of the synthesized compound must be rigorously tested to confirm its identity, purity, and molecular weight.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reverse-phase (RP) HPLC method is suitable. [8] * Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV at 210 nm.

-

Expected Result: A single major peak representing >98% area.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: ¹H and ¹³C NMR spectra recorded in CDCl₃ or DMSO-d₆.

-

Expected Result: The spectra should show characteristic peaks corresponding to the cyclopentyl ring protons, the hydroxyl proton, the NH proton, and the highly shielded nine protons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI) Mass Spectrometry.

-

Expected Result: The spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 202.27 or a sodium adduct [M+Na]⁺ at m/z ≈ 224.25, confirming the molecular weight of 201.26 g/mol .

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.

A Stereodefined Scaffold

The fixed trans relationship between the hydroxyl and protected amine groups on a chiral cyclopentane core makes this compound an ideal starting point for synthesizing molecules where precise three-dimensional orientation is critical for target binding. This is particularly relevant for developing inhibitors of enzymes like kinases, proteases, or for crafting ligands for G-protein coupled receptors (GPCRs).

The Carbamate Linker in Modern Pharmaceuticals

The carbamate group itself is a recognized structural motif in numerous approved drugs. [9]It can act as a stable bioisostere for an amide bond, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. [9]Drugs containing the carbamate moiety span a wide range of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. [9]The use of this building block allows for the rational incorporation of this valuable functional group into novel drug candidates.

Conclusion

This compound is more than a chemical with a molecular weight of 201.26 g/mol ; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides a reliable and strategic pathway to complex molecular targets. The rigorous analytical validation of its synthesis ensures the reproducibility and integrity required for progression through the drug discovery pipeline. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic and drug development programs.

References

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Available from: [Link]

-

SIELC Technologies. tert-Butyl carbamate. Available from: [Link]

-

Home Sunshine Pharma. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Available from: [Link]

-

Molport. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

Universal Biologicals. tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Available from: [Link]

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

Sources

- 1. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1154870-59-3|tert-Butyl (3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate - CAS:167465-99-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 6. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate [sigmaaldrich.com]

- 8. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Intermediate in Carbocyclic Nucleoside Analog Synthesis

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel antiviral and anticancer agents often converges on the synthesis of nucleoside analogs. Within this class of therapeutics, carbocyclic nucleosides have emerged as a cornerstone, offering enhanced metabolic stability and potent biological activity.[1][2] At the heart of the synthesis of many of these life-saving drugs lies a deceptively simple yet stereochemically crucial building block: tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

This technical guide provides an in-depth exploration of this pivotal molecule, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, provide a detailed, field-proven synthetic protocol, and illuminate its critical role as a precursor in the synthesis of prominent antiviral drugs. The causality behind experimental choices and the inherent logic of the synthetic strategies will be emphasized to provide a comprehensive and actionable resource.

Physicochemical Properties and Structural Elucidation

This compound is a chiral organic compound that features a cyclopentane ring with a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine substituent in a specific stereochemical arrangement.[3] The precise (1R,3R) configuration is paramount for its utility in the asymmetric synthesis of biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| CAS Number | 207729-04-2 (racemic) | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 321 °C (predicted) | [4] |

| Density | 1.08 g/cm³ (predicted) | [4] |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis of this compound: A Stereocontrolled Approach

The synthesis of this compound hinges on the stereoselective preparation of its precursor, (1R,3S)-3-aminocyclopentanol.[9][10] The subsequent Boc protection of the amine is a standard and high-yielding transformation. The following protocol outlines a robust and well-documented approach.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This initial step focuses on establishing the critical stereocenters of the cyclopentane ring. One effective method involves an asymmetric cycloaddition reaction.[9]

Materials:

-

N-acyl hydroxylamine derived from a chiral source

-

Cyclopentadiene

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid

Procedure:

-

Asymmetric Cycloaddition: A chiral N-acyl hydroxylamine is reacted with cyclopentadiene in an asymmetric cycloaddition reaction to construct the two chiral centers of the target product.[9] The choice of the chiral auxiliary on the hydroxylamine is critical for inducing the desired stereochemistry.

-

Reductive Cleavage: The resulting cycloadduct is subjected to reductive cleavage, often using a reducing agent like zinc powder in acetic acid, to open the bicyclic system and reveal the amino and hydroxyl functionalities.

-

Hydrogenation: The double bond in the cyclopentene ring is reduced via catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[9] This step yields the saturated cyclopentane ring.

-

Salt Formation: The resulting (1R,3S)-3-aminocyclopentanol is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt, which is often a more stable and easily handled solid.[11]

Experimental Protocol: Boc-Protection of (1R,3S)-3-Aminocyclopentanol

Materials:

-

(1R,3S)-3-Aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Suspend (1R,3S)-3-aminocyclopentanol hydrochloride in dichloromethane. Add triethylamine (approximately 2.2 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

-

Boc-Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Mechanism of action of Entecavir, a carbocyclic nucleoside analog.

Conclusion

This compound stands as a testament to the power of stereocontrolled synthesis in modern drug discovery. Its carefully defined three-dimensional structure provides the essential chiral scaffold for the construction of a range of potent carbocyclic nucleoside analogs. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear illustration of its application in the synthesis of the antiviral drug Entecavir. For researchers and scientists in the field of drug development, a thorough understanding of this key intermediate is not merely academic; it is a gateway to the creation of next-generation therapeutics to combat viral diseases.

References

-

Bessieres, B., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Mini-Reviews in Medicinal Chemistry, 15(1), 49-65. [Link]

-

Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17. [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Decoding the Synthesis of Entecavir: The Significance of Precursor Purity. PharmaCompass. [Link]

-

de la Pradilla, R. F., & Viso, A. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 109(6), 2603-2649. [Link]

-

Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Organic-Chemistry.org. [Link]

-

Kim, H., et al. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 19(5), 6475-6488. [Link]

-

Xu, H., et al. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development, 22(3), 353-359. [Link]

-

University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. chemie.uni-hamburg.de. [Link]

- CN106866851A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

- WO2008037760A1 - Process for the preparation of abacavir.

- EP1905772A1 - Process for the preparation of abacavir.

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

- EP1857458A1 - Process for the preparation of abacavir.

-

NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(17), 5929-5937. [Link]

-

Morales-Serna, J. A., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Kim, J., et al. (2023). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Home Sunshine Pharma. (n.d.). Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. homesunshinepharma.com. [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate. pubchemlite.com. [Link]

Sources

- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 6. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a pivotal chiral intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the nomenclature, physicochemical properties, stereoselective synthesis, and analytical methodologies pertinent to this compound, with a particular focus on its critical role in the synthesis of advanced therapeutic agents.

Nomenclature and Structural Elucidation

This compound is a carbamate-protected amino alcohol. The stereochemistry, designated as (1R,3R), is crucial for its utility in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[1] |

| Common Synonyms | (1R,3R)-3-(Boc-amino)cyclopentanol, trans-3-N-Boc-aminocyclopentanol, tert-butyl (trans-3-hydroxycyclopentyl)carbamate[1] |

| CAS Number | 1290191-64-8 (for the (1R,3R) isomer), 207729-04-2 (for the racemic mixture)[1] |

| Molecular Formula | C₁₀H₁₉NO₃[1] |

| Molecular Weight | 201.26 g/mol [1] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical and chemical properties of this intermediate is essential for its handling, storage, and application in synthetic workflows.

| Property | Value | Source |

| Appearance | Solid | |

| Molecular Weight | 201.26 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Safety Information:

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Stereoselective Synthesis Strategies

The synthesis of the enantiomerically pure (1R,3R) isomer is a key challenge. Various strategies have been developed, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic trans-3-Aminocyclopentanol

This classical approach involves the separation of a racemic mixture of trans-3-aminocyclopentanol using a chiral resolving agent.

Caption: Workflow for Chiral Resolution.

The rationale behind this method lies in the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. This allows for their separation by fractional crystallization. While effective, this method is often lower in overall yield as the undesired enantiomer is typically discarded or requires a separate racemization and recycling process.

Asymmetric Synthesis

More modern and efficient approaches focus on asymmetric synthesis to directly obtain the desired (1R,3R) enantiomer. One notable method involves an enzymatic asymmetric reduction of a prochiral ketone.

A patented industrial synthesis for a precursor to the target molecule, (1R,3S)-3-aminocyclopentanol hydrochloride (which can be readily protected to form the title compound), involves the following key steps:

-

Enzymatic Asymmetric Reduction: A 3-carbonyl cyclopentanecarboxylic acid is asymmetrically reduced using an enzyme to yield (3R)-3-hydroxycyclopentanecarboxylic acid. This step establishes the crucial stereocenter.[2]

-

Rearrangement and Cyclization: The resulting hydroxy acid undergoes a rearrangement and cyclization reaction with diphenylphosphoryl azide (DPPA) to form a bicyclic lactam.[2]

-

Hydrolysis: The lactam is then hydrolyzed under acidic conditions to yield the desired (1R,3S)-3-aminocyclopentanol hydrochloride.[2][3]

This enzymatic approach offers high enantioselectivity and avoids the need for chiral resolution, leading to a more atom-economical and efficient process.

Representative Experimental Protocol: Boc Protection of (1R,3R)-3-Aminocyclopentanol

This protocol describes the final step to obtain the title compound from the corresponding amino alcohol.

Materials:

-

(1R,3R)-3-Aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard laboratory glassware

Procedure:

-

Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution to act as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Analytical Methods for Quality Control

Ensuring the enantiomeric and diastereomeric purity of this compound is paramount for its use in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Chiral HPLC for Stereoisomer Separation

The separation of the four possible stereoisomers ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)) is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). The ratio is a critical parameter for optimizing separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte has a weak chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Troubleshooting:

-

Poor Resolution: Adjust the ratio of the alcohol modifier in the mobile phase. A lower percentage of alcohol generally increases retention and may improve resolution. Trying a different alcohol (e.g., ethanol) can also alter selectivity.

-

Poor Peak Shape: For basic compounds like this, peak tailing can be an issue. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry.[4]

Application in Drug Synthesis: A Cornerstone for Bictegravir

This compound is a key chiral building block in the synthesis of the anti-HIV integrase inhibitor, Bictegravir .[3] The specific (1R,3R) stereochemistry of this intermediate is essential for the final drug's efficacy and safety profile.

The synthesis of Bictegravir involves the coupling of the deprotected (1R,3S)-3-aminocyclopentanol with a complex polycyclic core structure.[5] The use of the Boc-protected intermediate allows for the selective reaction of the hydroxyl group, followed by deprotection of the amine for subsequent transformations.

Caption: Role in Bictegravir Synthesis.

The development of efficient and stereoselective synthetic routes to this compound has been a critical enabler for the large-scale manufacturing of Bictegravir, a testament to the importance of this chiral intermediate in modern medicinal chemistry.

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks the efficient and stereocontrolled synthesis of complex and life-saving pharmaceuticals. A thorough understanding of its properties, synthesis, and analysis is essential for any researcher or drug development professional working in this area. The methodologies and insights presented in this guide are intended to provide a solid foundation for the successful application of this versatile chiral building block.

References

-

PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

- Google Patents.

-

Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

- Google Patents. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

Sources

- 1. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol

Foreword: The Strategic Importance of (1R,3R)-3-(Boc-amino)cyclopentanol in Modern Drug Discovery

(1R,3R)-3-(Boc-amino)cyclopentanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its amino and hydroxyl functionalities, makes it a valuable synthon for a variety of therapeutic agents, including antiviral and anticancer nucleoside analogues.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on stereocontrol, scalability, and practical application in a research and development setting.

Strategic Approaches to Stereocontrol: A Comparative Analysis

The synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol presents the central challenge of establishing the desired cis-1,3-stereorelationship between the amino and hydroxyl groups on the cyclopentane ring with high enantiopurity. Several distinct strategies have been developed to address this, each with its own set of advantages and limitations.

| Parameter | Route 1: Asymmetric Cycloaddition | Route 2: Enzymatic Kinetic Resolution |

| Starting Materials | Cyclopentadiene, Chiral N-acyl hydroxylamine | Racemic cis-3-aminocyclopentanol |

| Key Reagents/Catalysts | Chiral inducing agent, Oxidizing agent (e.g., NaIO4), Pd/C for hydrogenation | Lipase (e.g., Novozym 435, Lipase PS), Acyl donor (e.g., vinyl acetate) |

| Stereocontrol | Asymmetric induction during C-C bond formation | Enantioselective acylation of one enantiomer |

| Theoretical Max. Yield | ~100% | 50% (for the desired enantiomer) |

| Reported Yield | High | 30-45% (actual) |

| Enantiomeric Excess (e.e.) | High (>95%) | High (>99% for the resolved enantiomer) |

| Scalability | Good, with potential for large-scale production | Can be challenging, but amenable to process optimization |

| Key Advantages | High atom economy, direct access to the desired stereoisomer | High enantioselectivity, mild reaction conditions |

| Key Disadvantages | Requires a chiral auxiliary, multi-step process | Theoretical yield limitation, requires separation of enantiomers |

Route 1: Asymmetric Synthesis via Hetero-Diels-Alder Reaction

This elegant approach constructs the chiral cyclopentane core through an asymmetric cycloaddition reaction, thereby establishing the desired stereochemistry early in the synthetic sequence. A common strategy involves the reaction of cyclopentadiene with a chiral N-acyl hydroxylamine derivative, which acts as a chiral dienophile precursor.

Mechanistic Rationale

The key to stereocontrol in this route lies in the use of a chiral N-acyl hydroxylamine, which, upon in-situ oxidation, generates a chiral nitroso species. This species then undergoes a [4+2] hetero-Diels-Alder cycloaddition with cyclopentadiene. The facial selectivity of the diene's approach to the dienophile is directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the bicyclic adduct. Subsequent stereospecific transformations, including reduction of the double bond and reductive cleavage of the N-O bond, yield the desired aminocyclopentanol skeleton.

Visualizing the Asymmetric Cycloaddition Pathway

Caption: Workflow for the asymmetric synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[2][3]

Step 1: Asymmetric Cycloaddition

-

To a solution of a chiral N-acyl hydroxylamine (e.g., (R)-N,2-dihydroxy-2-phenylacetamide) (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran) at 0 °C, add cyclopentadiene (1.5-2.0 equiv).

-

Slowly add an aqueous solution of an oxidizing agent, such as sodium periodate (NaIO4), while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic adduct.

-

Purify the adduct by recrystallization or column chromatography to improve the diastereomeric excess.

Step 2: Reductive Cleavage and Hydrogenation

-

Dissolve the purified bicyclic adduct in a suitable solvent (e.g., methanol or acetic acid).

-

Add a reducing agent, such as zinc powder for N-O bond cleavage, followed by catalytic hydrogenation over palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst and the zinc salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminocyclopentanol.

Step 3: Boc Protection

-

Dissolve the crude aminocyclopentanol in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).

-

Add a base (e.g., triethylamine or sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc2O) (1.0-1.2 equiv).

-

Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

-

Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

-

Purify the final product, (1R,3R)-3-(Boc-amino)cyclopentanol, by column chromatography on silica gel.

Route 2: Enzymatic Kinetic Resolution of Racemic cis-3-Aminocyclopentanol

This chemoenzymatic approach utilizes the high enantioselectivity of lipases to resolve a racemic mixture of cis-3-aminocyclopentanol. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Principle of Enzymatic Resolution

Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia (Lipase PS), are highly effective catalysts for the enantioselective acylation of alcohols and amines in non-aqueous media.[4] In the presence of an acyl donor, such as vinyl acetate, the lipase will preferentially acylate one enantiomer of the racemic aminocyclopentanol, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by conventional chromatographic techniques.

Visualizing the Enzymatic Resolution Workflow

Caption: Workflow for the enzymatic kinetic resolution of racemic cis-3-aminocyclopentanol.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a generalized procedure based on established methods for lipase-catalyzed resolutions.[5]

Step 1: Enzymatic Acylation

-

To a solution of racemic cis-3-aminocyclopentanol (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or tert-butyl methyl ether), add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

Add the acyl donor, vinyl acetate (0.5-1.0 equiv), to the mixture.

-

Shake the suspension at a controlled temperature (e.g., room temperature or 30 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the product.

-

When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with the reaction solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (1R,3R)-3-aminocyclopentanol and the acylated (1S,3S)-enantiomer.

Step 2: Separation

-

Separate the unreacted (1R,3R)-3-aminocyclopentanol from the acylated enantiomer using column chromatography on silica gel.

Step 3: Boc Protection

-

Protect the purified (1R,3R)-3-aminocyclopentanol with di-tert-butyl dicarbonate as described in Route 1 to yield the final product.

Concluding Remarks for the Practicing Scientist

The choice of synthetic route for (1R,3R)-3-(Boc-amino)cyclopentanol will ultimately depend on the specific needs of the project, including the required scale, available resources, and the desired level of enantiopurity. The asymmetric cycloaddition route offers a more direct and potentially higher-yielding pathway, particularly for larger-scale syntheses, by avoiding the inherent 50% yield limitation of kinetic resolution. However, the enzymatic resolution provides an excellent alternative, especially when a reliable source of the racemic starting material is available, and it often delivers exceptionally high enantiomeric purity. Both routes are robust and have been successfully applied in the synthesis of complex pharmaceutical intermediates. Careful optimization of reaction conditions and rigorous analytical characterization are paramount to achieving the desired outcome in either approach.

References

- BenchChem. (2025).

- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved from [Link]

- BenchChem. (2025). Comparative study of different synthetic routes to aminocyclopentanol. BenchChem.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Retrieved from [Link]

- Google Patents. (2019). PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF - European Patent Office - EP 3845518 A1.

-

ResearchGate. (2008). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Retrieved from [Link]

-

PubMed. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Aminocyclopentanols. BenchChem.

-

Organic Chemistry Portal. (n.d.). Overman Rearrangement. Retrieved from [Link]

-

PubMed. (2014). The asymmetric hetero-Diels-Alder reaction in the syntheses of biologically relevant compounds. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1 MICHAEL E. JUNG, WAYNE D. VACCARO, and KEITH R. BUSZEK 6*. Retrieved from [Link]

-

Nature. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Retrieved from [Link]

-

ResearchGate. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentanol. BenchChem.

-

Wiley-VCH. (n.d.). 1 Asymmetric Catalysis of Diels–Alder Reaction. Retrieved from [Link]

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

-

ScienceDirect. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Retrieved from [Link]

-

Caltech. (2004). Larry Overman: Synthetic Highlights of an Amazing Chemist. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol. BenchChem.

- Google Patents. (n.d.). CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol hydrochloride.

- BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Aminopentan-3-ol. BenchChem.

- BenchChem. (2025). Navigating the Synthesis of (S)-1-Aminopentan-3-ol: A Comparative Guide to Efficacious Synthetic Routes. BenchChem.

-

PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

-

KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... Retrieved from [Link]

-

Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

-

Sci-Hub. (1996). ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent‐4‐enoyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

YouTube. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. Retrieved from [Link]

Sources

- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The cyclopentane ring, a common scaffold in numerous biologically active compounds, presents a significant synthetic challenge when substituted with multiple stereocenters. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a key chiral building block, valued for its role as an intermediate in the synthesis of complex pharmaceutical agents, including antiviral and anticancer drugs. Its defined cis relationship between the C1 amine and C3 hydroxyl groups on the cyclopentane core makes it an essential synthon for molecules that require specific spatial arrangements for target engagement. This guide provides an in-depth analysis of the primary field-proven strategies for the enantioselective synthesis of this vital intermediate, designed for researchers, scientists, and professionals in drug development.

Strategic Overview: Pathways to Enantiopurity

The synthesis of this compound fundamentally requires the establishment of two stereocenters in a specific cis configuration. The two dominant and industrially relevant strategies to achieve this are:

-

Asymmetric Reduction of a Prochiral Ketone: This approach begins with the achiral precursor, tert-butyl (3-oxocyclopentyl)carbamate. The chirality is introduced through a stereoselective reduction of the ketone, which can be accomplished using either biocatalytic or chemocatalytic methods. The choice of catalyst is paramount in directing the hydride attack to form the desired (3R)-hydroxyl stereocenter.

-

Kinetic Resolution of a Racemic Alcohol: This strategy starts with a racemic mixture of cis- and/or trans-tert-butyl (3-hydroxycyclopentyl)carbamate. An enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantiomerically enriched alcohol.

This guide will delve into the technical nuances and practical execution of these two strategic pillars.

Caption: Core strategies for enantioselective synthesis.

Strategy 1: Asymmetric Reduction of tert-Butyl (3-oxocyclopentyl)carbamate

The most direct route to the target molecule involves the enantioselective reduction of the prochiral ketone, tert-butyl (3-oxocyclopentyl)carbamate. The success of this strategy hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the carbonyl group.

Biocatalytic Approach: Alcohol Dehydrogenase (ADH) Mediated Reduction

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[1] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they are highly efficient in producing chiral alcohols from prochiral ketones with excellent enantioselectivity.[1]

Causality of Experimental Choices:

-

Biocatalyst: Enzymes from various microorganisms, such as Rhodococcus erythropolis, have demonstrated significant potential in the asymmetric reduction of cyclic ketones.[1] These enzymes often exhibit high stereoselectivity for specific substrates.

-

Cofactor Regeneration: ADHs require a hydride source, typically from a nicotinamide cofactor like NADPH or NADH. For a cost-effective process, an in-situ cofactor regeneration system is essential. A common method is to use a sacrificial alcohol, such as isopropanol, which is oxidized by the enzyme to regenerate the NADH/NADPH cofactor.[1]

Caption: Workflow for ADH-mediated asymmetric reduction.

Experimental Protocol: ADH-Mediated Reduction (Representative)

This protocol is a representative example based on established principles for the asymmetric reduction of cyclic ketones using a whole-cell biocatalyst expressing a suitable alcohol dehydrogenase.

-

Biocatalyst Preparation: Recombinant E. coli cells overexpressing a carbonyl reductase from a source like Rhodococcus erythropolis are cultured and harvested by centrifugation. The cell paste can be used directly.[1]

-

Reaction Setup: In a temperature-controlled vessel, a phosphate buffer (e.g., 100 mM, pH 7.0) is prepared. The harvested whole cells are suspended in the buffer.

-

Substrate and Cofactor: tert-Butyl (3-oxocyclopentyl)carbamate is added to the cell suspension. Isopropanol is added as the cosubstrate for cofactor regeneration.

-

Reaction Conditions: The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by HPLC or GC.

-

Work-up and Purification: Upon completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

| Parameter | Value | Reference |

| Substrate | tert-Butyl (3-oxocyclopentyl)carbamate | [1] |

| Biocatalyst | ADH from Rhodococcus erythropolis | [1] |

| Cofactor System | Isopropanol | [1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

| Yield | High (specifics vary) | [1] |

Chemocatalytic Approach: Chiral Borane Reagents

The enantioselective reduction of ketones using chiral borane reagents is a well-established and powerful tool in asymmetric synthesis.[2] These reagents are typically prepared in situ from borane and a chiral ligand, often an amino alcohol.[2]

Causality of Experimental Choices:

-

Chiral Auxiliary: α,α-Diphenyl-β-amino alcohols are effective chiral auxiliaries.[2] The steric bulk of the diphenyl groups creates a highly organized transition state, forcing the hydride transfer to occur from a specific face of the ketone.

-

Borane Source: Borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS) are common and convenient sources of borane.

Experimental Protocol: Chiral Borane Reduction (Representative)

-

Reagent Preparation: In a flame-dried, argon-purged flask, a solution of the chiral amino alcohol (e.g., (1R,2S)-2-amino-1,2-diphenylethanol) in anhydrous THF is cooled to 0 °C. A solution of borane-THF complex is added dropwise. The mixture is stirred for a period to allow for the formation of the chiral oxazaborolidine catalyst.

-

Ketone Reduction: A solution of tert-butyl (3-oxocyclopentyl)carbamate in anhydrous THF is added slowly to the pre-formed catalyst solution at a low temperature (e.g., -20 °C).

-

Reaction Monitoring and Quenching: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).

-

Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel.

Strategy 2: Kinetic Resolution of rac-tert-Butyl (3-hydroxycyclopentyl)carbamate

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed acylation is a widely used and highly effective method for the kinetic resolution of racemic alcohols.

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CAL-B) is a robust and highly selective enzyme for the acylation of secondary alcohols.[3] In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, leaving the other enantiomer unreacted.

Causality of Experimental Choices:

-

Enzyme: Immobilized Candida antarctica lipase B (often sold as Novozym 435) is chosen for its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[3]

-

Acyl Donor: An activated acyl donor, such as vinyl acetate or isopropenyl acetate, is often used. These donors generate a non-reversible byproduct (acetaldehyde or acetone, respectively), which drives the reaction to completion.

-

Solvent: A non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) is typically used to maintain the enzyme's activity.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: CAL-B Catalyzed Kinetic Resolution (Representative)

-

Reaction Setup: To a flask containing racemic tert-butyl (3-hydroxycyclopentyl)carbamate in MTBE, immobilized Candida antarctica lipase B (Novozym 435) is added.

-

Acylation: Vinyl acetate is added as the acyl donor, and the suspension is agitated at a controlled temperature (e.g., 40 °C) in an orbital shaker.

-

Monitoring: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up: The enzyme is removed by filtration and can be washed with fresh solvent to be reused. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Substrate | rac-tert-butyl (3-hydroxycyclopentyl)carbamate | [3] |

| Biocatalyst | Immobilized Candida antarctica Lipase B | [3] |

| Acyl Donor | Vinyl Acetate | [3] |

| Solvent | Methyl tert-butyl ether (MTBE) | [3] |

| Conversion | ~50% | [3] |

| Enantiomeric Excess (e.e.) | >99% for both alcohol and ester | [3] |

Conclusion and Future Outlook

Both asymmetric reduction and kinetic resolution represent powerful and viable strategies for the enantioselective synthesis of this compound. The choice between these routes often depends on factors such as the availability of starting materials, cost of catalysts, and desired scale of production. Biocatalytic methods, in particular, are gaining prominence due to their high selectivity, mild reaction conditions, and alignment with the principles of green chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methodologies for key chiral building blocks like the title compound will remain an area of active research and innovation.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

- Lebel, H., et al. (2007). Synthesis of Carbamates by Modified Curtius Rearrangement. Angewandte Chemie International Edition, 46(46), 8843-8846.

-